molecular formula C12H17ClN2 B2964155 5-Chloro-2-(4-methylpiperidin-1-yl)aniline CAS No. 893751-44-5

5-Chloro-2-(4-methylpiperidin-1-yl)aniline

Cat. No. B2964155
CAS RN: 893751-44-5
M. Wt: 224.73
InChI Key: BPXPXOKFZKUHBS-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C12H17ClN2 . It belongs to the class of organic compounds known as aryl amines .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline consists of a benzene ring substituted with an amine group and a chloro group. The amine group is further substituted with a 4-methylpiperidine ring .


Physical And Chemical Properties Analysis

5-Chloro-2-(4-methylpiperidin-1-yl)aniline has a molecular weight of 224.73 . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not found .

Scientific Research Applications

Fluorescence Quenching Mechanisms The fluorescence quenching mechanisms of boronic acid derivatives by anilines, including compounds structurally related to 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, have been extensively studied. These studies have revealed insights into the static quenching mechanisms, suggesting that such reactions are diffusion-limited. The analysis of various quenching parameters like the Stern-Volmer constant and quenching rate parameter indicates the potential application of these compounds in studying fluorescence quenching dynamics in chemical sensors and optical materials (Geethanjali et al., 2015).

Bioremediation Approaches The bioremediation potential of chloroanilines, structurally similar to 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, has been explored in polluted aquifers. The sequential reductive dehalogenation process facilitated by microorganisms suggests that such compounds can undergo environmental degradation, paving the way for novel bioremediation strategies for contaminants in aquatic and terrestrial environments (Kuhn & Suflita, 1989).

Ozonation of Anilines Research on the ozonation of anilines has highlighted the high reactivity of compounds like 5-Chloro-2-(4-methylpiperidin-1-yl)aniline towards ozone, which is crucial for environmental applications such as water treatment. The stoichiometry and kinetics of these reactions have been thoroughly investigated, offering insights into potential pathways for the degradation of aniline derivatives in water purification processes (Tekle-Röttering et al., 2016).

Crystal Engineering The use of anilic acids in crystal engineering to create new supramolecular synthons showcases the versatility of aniline derivatives in designing novel materials. Through intermolecular hydrogen bonding and stacking arrangements, compounds like 5-Chloro-2-(4-methylpiperidin-1-yl)aniline can contribute to the development of materials with specific optical and electronic properties (Zaman et al., 2001).

Corrosion Inhibition The exploration of aniline derivatives as corrosion inhibitors has led to the discovery of effective methods for protecting metals in acidic environments. Studies on the adsorption and corrosion inhibition properties of synthesized compounds demonstrate the potential of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline analogs in extending the lifespan of metal structures in industrial applications (Daoud et al., 2014).

properties

IUPAC Name

5-chloro-2-(4-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPXOKFZKUHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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